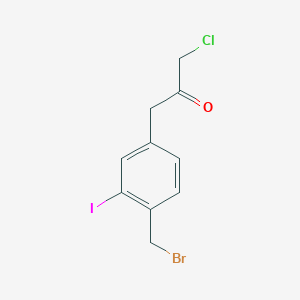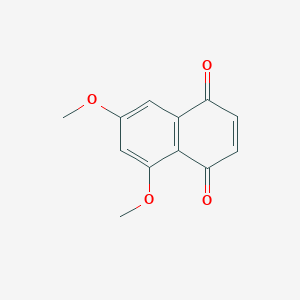
5,7-Dimethoxynaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethoxynaphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family It is characterized by the presence of two methoxy groups at the 5 and 7 positions on the naphthalene ring and two carbonyl groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxynaphthalene-1,4-dione typically involves the oxidation of 5,7-dimethoxynaphthalene. One common method includes the use of ceric ammonium nitrate (CAN) as an oxidizing agent in acetonitrile at room temperature . The reaction proceeds smoothly, yielding the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
5,7-Dimethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Higher quinones.
Reduction: Hydroquinone derivatives.
Substitution: Functionalized naphthoquinones.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Potential therapeutic agent for treating Ras-mediated liver cancer.
Industry: Utilized in the development of materials with specific electronic properties.
作用機序
The mechanism by which 5,7-Dimethoxynaphthalene-1,4-dione exerts its effects involves the generation of reactive oxygen species (ROS) within cells. This leads to oxidative stress and subsequent apoptosis in cancer cells. The compound targets the Ras protein and its downstream signaling pathways, including protein kinase B, extracellular signal-related kinase, and glycogen synthase kinase phosphorylation .
類似化合物との比較
Similar Compounds
- 5,8-Dimethoxynaphthalene-1,4-dione
- 2-Benzylthio-5,8-dimethoxynaphthalene-1,4-dione
Uniqueness
5,7-Dimethoxynaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it has shown significant potential in inducing apoptosis in Ras-mutated cancer cells, making it a promising candidate for further research and development .
特性
分子式 |
C12H10O4 |
|---|---|
分子量 |
218.20 g/mol |
IUPAC名 |
5,7-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-15-7-5-8-9(13)3-4-10(14)12(8)11(6-7)16-2/h3-6H,1-2H3 |
InChIキー |
YUXALAZURFIIAY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=O)C=CC2=O)C(=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


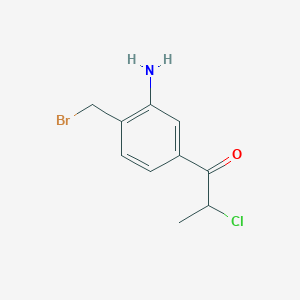
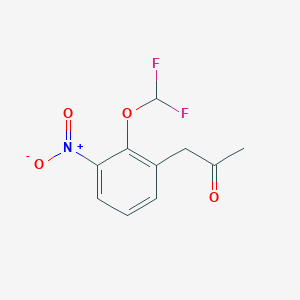

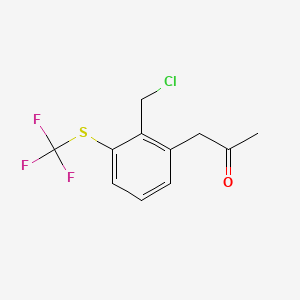

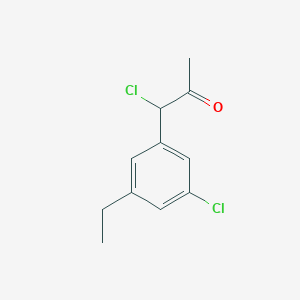
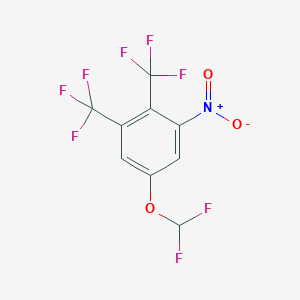
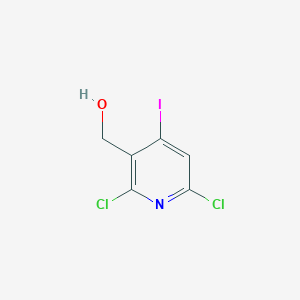



![((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14047193.png)
![(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)
